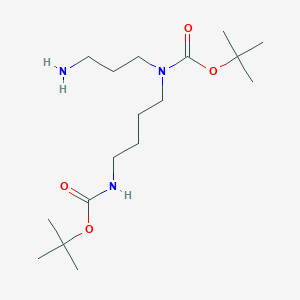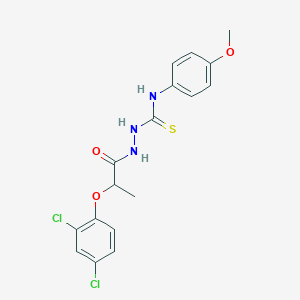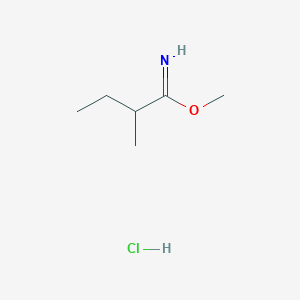![molecular formula C19H13N3O4S B2674600 5-nitro-N-[(2Z)-3-(prop-2-en-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]furan-2-carboxamide CAS No. 868376-32-3](/img/structure/B2674600.png)
5-nitro-N-[(2Z)-3-(prop-2-en-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitro-N-[(2Z)-3-(prop-2-en-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]furan-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a nitro group, a naphthothiazole moiety, and a furan carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-[(2Z)-3-(prop-2-en-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthothiazole core, followed by the introduction of the nitro group and the furan carboxamide moiety. Common reagents used in these reactions include nitrating agents, thionating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
5-nitro-N-[(2Z)-3-(prop-2-en-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the furan ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-nitro-N-[(2Z)-3-(prop-2-en-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-nitro-N-[(2Z)-3-(prop-2-en-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]furan-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The naphthothiazole moiety may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-nitro-N-[(2Z)-3-(prop-2-en-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]furan-2-carboxamide: shares structural similarities with other nitro-containing heterocyclic compounds, such as nitroimidazoles and nitrofurans.
Nitroimidazoles: Known for their antimicrobial and antiprotozoal activities.
Nitrofurans: Used as antibacterial agents in both human and veterinary medicine.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other nitro-containing compounds.
Properties
IUPAC Name |
5-nitro-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O4S/c1-2-11-21-14-8-7-12-5-3-4-6-13(12)17(14)27-19(21)20-18(23)15-9-10-16(26-15)22(24)25/h2-10H,1,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGETWNPJSJXZBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-fluoro-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B2674517.png)
![4-[1-[1-(3-Fluorophenyl)-3-methylpyrazole-4-carbonyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2674519.png)

![5,7-dimethyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B2674524.png)
![3-(N-methylbenzenesulfonamido)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2674525.png)
![4-methyl-3,9b-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B2674526.png)

![6-{[5-(butan-2-ylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2674529.png)
![N-(3-nitrophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2674534.png)
![rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol, trans](/img/structure/B2674535.png)

![2-Oxa-7-azaspiro[3.5]nonane hemioxalate](/img/structure/B2674537.png)
![1-(6-METHYLPYRIDAZIN-3-YL)-N-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B2674538.png)
![2-(4-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2674540.png)
